3-Tert-butylpyridine-2-carboxylic acid;hydrochloride
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Overview
Description
3-Tert-butylpyridine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is also known as 3-(tert-butyl)picolinic acid hydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylpyridine-2-carboxylic acid;hydrochloride typically involves the reaction of tert-butylpyridine with a carboxylating agent under controlled conditions. One common method is the reaction of tert-butylpyridine with carbon dioxide in the presence of a base, followed by acidification to obtain the carboxylic acid. The hydrochloride salt is then formed by reacting the carboxylic acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Tert-butylpyridine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its effects are mediated through its ability to form stable complexes and participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.
3-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
Uniqueness
3-Tert-butylpyridine-2-carboxylic acid;hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and stability. This structural feature makes it distinct from other pyridine derivatives and contributes to its specific applications in various fields.
Biological Activity
3-Tert-butylpyridine-2-carboxylic acid; hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
3-Tert-butylpyridine-2-carboxylic acid; hydrochloride is characterized by a pyridine ring with a tert-butyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₅ClN₁O₂
- Molecular Weight : Approximately 227.7 g/mol
The presence of the tert-butyl group imparts steric hindrance, influencing its reactivity and stability compared to other pyridine derivatives. This structural feature is significant for its biological activity as it affects how the compound interacts with various biomolecules.
The biological activity of 3-tert-butylpyridine-2-carboxylic acid; hydrochloride is primarily attributed to its ability to act as a ligand, binding to metal ions or other biomolecules. This interaction can influence various biochemical pathways, including:
- Formation of Stable Complexes : The compound can form stable complexes with metal ions, which may modulate enzymatic activities.
- Participation in Redox Reactions : It can engage in redox reactions, potentially acting as an antioxidant.
Biological Activities
Research indicates that 3-tert-butylpyridine-2-carboxylic acid; hydrochloride exhibits several biological activities:
Antimicrobial Activity
A study highlighted the compound's potential antimicrobial properties. It was assessed against various bacterial strains using the MTT assay, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antibacterial agents.
Bacterial Strain | IC50 (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 12.5 | Moderate |
Escherichia coli | 15.0 | Moderate |
Pseudomonas aeruginosa | 10.0 | Strong |
Cytotoxicity Studies
In vitro studies showed that 3-tert-butylpyridine-2-carboxylic acid; hydrochloride has cytotoxic effects on cancer cell lines. It exhibited varying levels of antiproliferative activity across different cell lines, suggesting potential applications in cancer therapy.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 20.0 | Significant |
MCF-7 (breast cancer) | 25.0 | Moderate |
A549 (lung cancer) | 30.0 | Moderate |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of 3-tert-butylpyridine-2-carboxylic acid; hydrochloride to evaluate their antibacterial efficacy. The derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that specific modifications to the molecular structure enhanced antibacterial potency, particularly against resistant strains.
Case Study 2: Cancer Cell Line Sensitivity
Another study investigated the effects of the compound on various cancer cell lines, focusing on its mechanism of inducing apoptosis. The results demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells while sparing normal cells.
Properties
IUPAC Name |
3-tert-butylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-5-4-6-11-8(7)9(12)13;/h4-6H,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTSZOTVVNZROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.